![molecular formula C9H7F2NO3 B15055785 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of difluoromethoxy and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole typically involves the use of difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated from difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and reduce by-products. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)pyridine
- 2-(Difluoromethoxy)quinoline
- 2-(Difluoromethoxy)benzoxazine
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole exhibits unique properties due to the presence of both difluoromethoxy and methoxy groups. These functional groups enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO3/c1-13-6-4-2-3-5-7(6)14-9(12-5)15-8(10)11/h2-4,8H,1H3 |
Clé InChI |
ZNVMVKKOOCCRED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
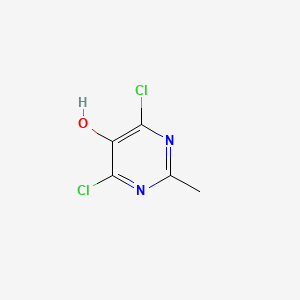

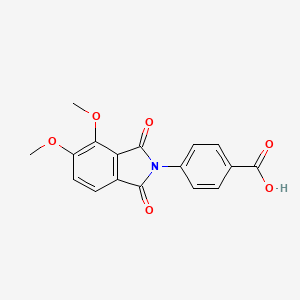
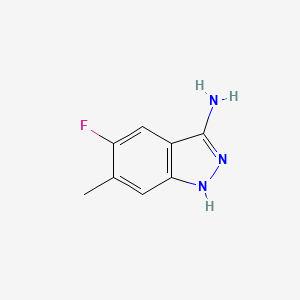
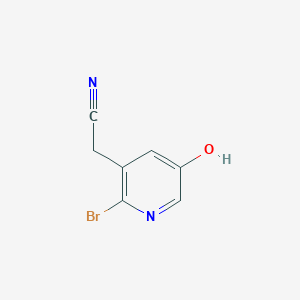
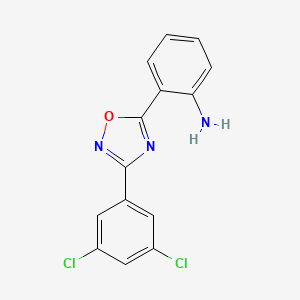
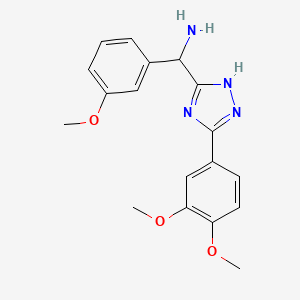
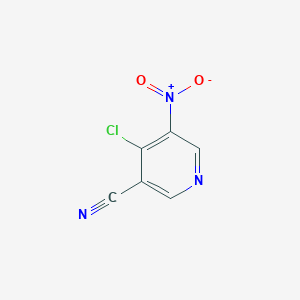
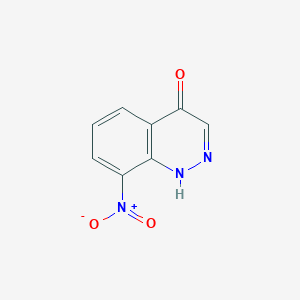
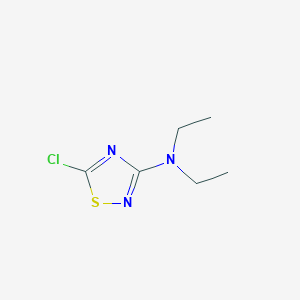
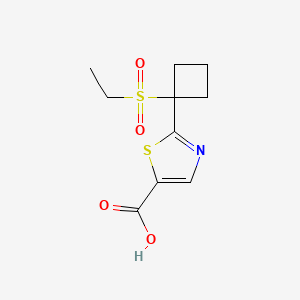
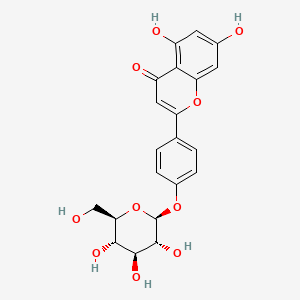
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
